7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
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Overview
Description
7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a methoxy group, a thiazole ring, and an indolizine core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolizine core, followed by the introduction of the methoxy group and the thiazole ring. The final step involves the formation of the carboxamide linkage.
Indolizine Core Formation: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.
Methoxy Group Introduction: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
Thiazole Ring Formation: The thiazole ring can be synthesized through a condensation reaction involving a thioamide and a haloketone.
Carboxamide Formation: The final step involves the coupling of the thiazole-substituted phenyl group with the indolizine core using reagents like carbodiimides to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide could be explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
DNA Intercalation: The compound could intercalate into DNA, disrupting its structure and function, which may be useful in anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide: shares structural similarities with other indolizine derivatives and thiazole-containing compounds.
Indolizine Derivatives: Compounds with an indolizine core, such as indolizine-2-carboxylic acid, exhibit similar chemical properties and reactivity.
Thiazole-Containing Compounds: Compounds like 2-methylthiazole and its derivatives share the thiazole ring structure and may exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-21-15(11-27-12)13-5-3-6-14(9-13)22-20(25)19-16-7-4-8-23(16)18(24)10-17(19)26-2/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLXFVZAEVOKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=C4CCCN4C(=O)C=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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